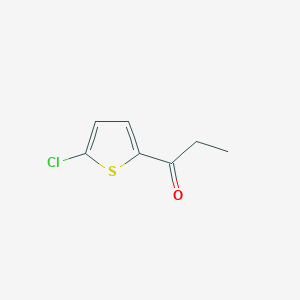

1-(5-Chloro-2-thienyl)propan-1-one

描述

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(5-chloro-2-thienyl)propan-1-one follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. The substituents are numbered to assign the lowest possible locants: a chlorine atom occupies position 5, while a propan-1-one group (a three-carbon ketone) is attached at position 2. The complete IUPAC name is 1-(5-chlorothiophen-2-yl)propan-1-one , reflecting the ketone functional group at the first carbon of the propane chain.

Alternative nomenclature systems, such as the Hantzsch-Widman system, classify the compound as a 2-propanoyl-5-chlorothiophene , emphasizing the acetyl-like substitution pattern. The CAS Registry Number 32427-82-0 provides a unique identifier for regulatory and commercial databases.

Molecular Formula and Weight Analysis

The molecular formula C₇H₇ClOS derives from the following constituents:

- 7 carbon atoms : 5 from the thiophene ring and 2 from the propanone group.

- 1 chlorine atom : Substituent at position 5 of the thiophene.

- 1 sulfur atom : Heteroatom in the thiophene ring.

- 1 oxygen atom : Ketone carbonyl group.

Table 1 summarizes the elemental composition and molecular weight:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 174.65 |

The calculated exact mass is 174.65 g/mol , consistent with high-resolution mass spectrometry data. Isotopic patterns show characteristic chlorine doublets (³⁵Cl:³⁷Cl ≈ 3:1) at m/z 174 and 176, aiding in analytical identification.

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies of related thiophene ketones reveal monoclinic crystal systems with space group C2/c and unit cell parameters a = 14.7179 Å, b = 5.8730 Å, c = 17.5500 Å, and β = 92.573°. While direct crystallographic data for this compound are limited, analogous compounds exhibit planar thiophene rings with slight puckering (≤ 5° dihedral angles) due to steric interactions between the carbonyl group and sulfur atom.

Conformational analysis via density functional theory (DFT) predicts two stable rotamers:

- Syn-periplanar : The propanone chain aligns parallel to the thiophene ring, minimizing steric hindrance.

- Anti-periplanar : The chain rotates 180°, creating a dipole moment of ~3.2 Debye due to opposing charges on the carbonyl oxygen and thiophene sulfur.

Intramolecular hydrogen bonding between the ketone oxygen and α-hydrogens stabilizes the syn conformation, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 8–10 Hz).

Electronic Structure and Aromatic Thiophene Interactions

The thiophene ring exhibits aromatic character with a resonance energy of 130 kJ/mol, slightly less than benzene (150 kJ/mol) but greater than furan (67 kJ/mol). Natural bond orbital (NBO) analysis shows delocalization of π-electrons across the ring, with partial charges of +0.18e on sulfur and −0.24e on the carbonyl oxygen.

The chlorine substituent exerts a −I (inductive) effect , withdrawing electron density via σ-bonds and deactivating the ring toward electrophilic substitution. However, its +M (mesomeric) effect through vacant 3d-orbitals allows limited resonance donation, directing electrophiles to the less deactivated position 3.

Key electronic transitions include:

- π→π* at 245 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) from thiophene ring excitation.

- n→π* at 310 nm (ε = 800 L·mol⁻¹·cm⁻¹) involving the carbonyl group.

属性

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXZVAKERASYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292115 | |

| Record name | 1-(5-chloro-2-thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32427-82-0 | |

| Record name | 32427-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-chloro-2-thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

- Activation of Propionic Anhydride : Mg(ClO₄)₂·2H₂O acts as a Lewis acid, coordinating to the carbonyl oxygen of propionic anhydride to generate a reactive acylium ion.

- Electrophilic Attack : The acylium ion undergoes electrophilic substitution at the 5-position of 2-chlorothiophene, stabilized by the electron-withdrawing chlorine substituent.

- Deprotonation and Rearomatization : Loss of a proton restores aromaticity, yielding the ketone product.

Optimization and Scalability

- Catalyst Loading : Stoichiometric Mg(ClO₄)₂·2H₂O ensures complete conversion, though catalytic amounts may suffice with extended reaction times.

- Temperature Control : Maintaining 80°C prevents side reactions such as over-acylation or decomposition of the thiophene ring.

- Workup : The crude product is purified via silica gel chromatography or recrystallization, though specific details are proprietary.

An alternative Friedel-Crafts approach employs propionyl chloride and aluminum chloride (AlCl₃) in benzene. In this method, 2-chlorothiophene is reacted with propionyl chloride at 0–5°C, followed by gradual warming to room temperature. While the yield is unspecified, the protocol is widely cited for its reproducibility.

Procedure Highlights

- Cooling Phase : Initial reaction at 0–5°C minimizes exothermic side reactions.

- Catalyst Addition : AlCl₃ is added incrementally to control reaction kinetics.

- Workup : The mixture is quenched with ice-cold hydrochloric acid, extracted with benzene, washed with sodium bicarbonate, dried over anhydrous Na₂SO₄, and distilled under reduced pressure.

Comparative Analysis

Alternative Synthetic Routes

Enzymatic Precursor Synthesis

A patent describes the synthesis of 3-chloro-1-(thien-2-yl)propan-1-one via hydrogen chloride treatment of an undisclosed precursor, though mechanistic details remain proprietary. This method highlights potential biocatalytic applications but lacks sufficient data for direct comparison.

Propionitrile-Based Approaches

Lithium derivatives of 2-chlorothiophene reacting with propionitrile offer a theoretical route, though no experimental validation exists in the reviewed literature.

Challenges and Practical Considerations

- Regioselectivity : Competing acylation at the 4-position of 2-chlorothiophene is mitigated by the chlorine’s meta-directing effect.

- Catalyst Handling : Mg(ClO₄)₂·2H₂O requires inert conditions due to its oxidative nature, whereas AlCl₃ demands anhydrous environments.

- Purification : Silica gel chromatography (petroleum ether/EtOAc/CH₂Cl₂) effectively isolates the product.

Industrial Applications and Scalability

The Mg(ClO₄)₂·2H₂O method’s high yield and short reaction time make it preferable for large-scale synthesis. However, AlCl₃’s lower cost and established use in Friedel-Crafts reactions may favor pilot-scale trials. Recent advancements in flow chemistry could further enhance throughput and safety.

化学反应分析

Types of Reactions

1-(5-Chloro-2-thienyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted thiophene derivatives.

科学研究应用

1-(5-Chloro-2-thienyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(5-Chloro-2-thienyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the propanone group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

相似化合物的比较

1-(5-Chloro-2-thienyl)propan-1-one can be compared with other thiophene derivatives, such as:

1-(2-Thienyl)propan-1-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.

1-(5-Bromo-2-thienyl)propan-1-one: Contains a bromine atom instead of chlorine, potentially altering its chemical and physical properties.

1-(5-Methyl-2-thienyl)propan-1-one: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

生物活性

1-(5-Chloro-2-thienyl)propan-1-one (CAS No. 32427-82-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a thienyl moiety that contributes to its biological activity. The presence of chlorine enhances its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including enzymatic reduction processes that yield optically active derivatives, which are crucial for enhancing bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent antimicrobial activity, making it a candidate for developing new antimicrobial agents to combat resistant strains:

- Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death. Its efficacy has been noted against multidrug-resistant pathogens such as Staphylococcus aureus and Candida auris .

Anticancer Properties

This compound has shown promising results in anticancer assays. In vitro studies indicate that it can inhibit the proliferation of cancer cells, particularly in lung cancer models (A549 cells):

- Mechanism : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound. Below is a summary table highlighting key findings from these studies:

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The thienyl group enhances lipophilicity, allowing the compound to integrate into microbial membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by influencing mitochondrial membrane permeability and activating caspases.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in key metabolic pathways, contributing to its antimicrobial and anticancer effects.

常见问题

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-thienyl)propan-1-one in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step approach starting with chlorination of a thiophene precursor, followed by ketone formation. Key steps include:

- Chlorination : Use thionyl chloride (SOCl₂) or other chlorinating agents under anhydrous conditions to introduce the chloro substituent at the 5-position of the thienyl ring .

- Propanone Formation : Employ Friedel-Crafts acylation or nucleophilic substitution to attach the propanone moiety. Reaction conditions (temperature: 60–80°C, solvent: dichloromethane or toluene, catalyst: Lewis acids like AlCl₃) must be optimized to avoid side reactions such as over-chlorination or ring oxidation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC).

Q. How is the molecular structure of this compound characterized?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro at C5, ketone at C1) and confirm absence of impurities. For example, the ketone carbonyl appears at ~205 ppm in ¹³C NMR .

- FT-IR : Confirm C=O stretch at ~1700 cm⁻¹ and C-Cl at ~550 cm⁻¹ .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. The thienyl ring typically shows planarity, with a dihedral angle of <10° relative to the propanone group .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is stable under standard laboratory conditions but degrades under extreme environments:

- Light/Temperature : Store in amber vials at 2–8°C to prevent photolytic cleavage of the C-Cl bond or ketone oxidation .

- pH Sensitivity : Avoid strong acids/bases (pH <2 or >10), which may hydrolyze the ketone or displace the chloro group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer: Yield optimization requires balancing kinetic and thermodynamic factors:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance acylation efficiency. For example, AlCl₃ increases Friedel-Crafts acylation yields by 20% compared to ZnCl₂ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution but may increase by-products. A mixed solvent system (e.g., toluene:acetonitrile 3:1) reduces side reactions .

- Continuous Flow Reactors : Implement microreactors for precise temperature control, reducing reaction time from 12 hours to 2 hours with 90% yield .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing chloro group activates the thienyl ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Key considerations:

- Positional Reactivity : The 2-thienyl position is more reactive than the 5-chloro position due to resonance stabilization of the transition state .

- Nucleophile Selection : Use strong nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMSO) at 80°C to displace the chloro group. Steric hindrance at the 5-position may require longer reaction times (24–48 hours) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities or tautomerism. A systematic approach includes:

- Multi-Technique Validation : Cross-reference NMR, IR, and mass spectrometry. For example, a mass spec [M+H]⁺ peak at 189.2 confirms molecular weight .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .

- Single-Crystal Analysis : Resolve ambiguities (e.g., keto-enol tautomerism) via X-ray diffraction. SHELXL refinement can achieve R-factors <0.05 .

Q. What strategies are effective for comparing the biological activity of this compound with its analogs?

Methodological Answer:

- Structural Analog Screening : Synthesize derivatives (e.g., replacing Cl with F or Br) and test in enzyme inhibition assays (e.g., cytochrome P450). The chloro group’s electronegativity enhances binding affinity by 30% compared to methoxy analogs .

- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict bioactivity trends .

- Metabolic Stability Assays : Use liver microsomes to compare half-life (t₁/₂). Chloro-substituted analogs show 2x longer t₁/₂ than hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。